2-Oleoyl-LPA

LPA3 receptor pharmacology EDG7 receptor reproductive biology

Standard LPA agonists (e.g., 1-oleoyl-LPA) lack subtype selectivity, confounding receptor pharmacology. 2-Oleoyl-LPA solves this with a distinct activity profile. - **LPA3/LPA2 potency:** EC50 ~10 nM; >20-fold selective for LPA3 over LPA1 - **GPR35 activation:** pEC50 7.52 (1-oleoyl-LPA is inactive) - **Application:** Essential tool for LPA3-mediated reproductive biology, cancer metastasis, and orphan receptor GPR35 studies - **Supply:** BenchChem provides HPLC-verified material with batch-specific COA

Molecular Formula C21H41O7P
Molecular Weight 436.5 g/mol
Cat. No. B10771536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oleoyl-LPA
Molecular FormulaC21H41O7P
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OC(CO)COP(=O)(O)O
InChIInChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)28-20(18-22)19-27-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9-
InChIKeyZOOLJLSXNRZLDH-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oleoyl-LPA (18:1) for Research: Potency Data and Receptor Selectivity


2-Oleoyl-LPA (2-acyl-sn-glycero-3-phosphate with an 18:1 oleoyl chain at the sn-2 position) is an endogenous lysophospholipid metabolite that acts as a potent agonist for multiple lysophosphatidic acid (LPA) G-protein-coupled receptors [1]. Unlike its sn-1 positional isomer (1-oleoyl-LPA), which is the more commonly studied laboratory standard, 2-oleoyl-LPA exhibits a distinct receptor activation profile that includes potent activity at LPA2 and LPA3 (EC50 ~10 nM) and a marked >20-fold selectivity for LPA3 over LPA1 [2]. This compound also uniquely activates the orphan receptor GPR35 with a pEC50 of 7.52 [3], expanding its utility beyond canonical LPA1-6 receptor studies.

Endogenous LPA receptor agonist with distinct 2-acyl positional specificity
Supports LPA3-selective pathway isolation studies
Confirmed GPR35 agonist; extends utility beyond canonical LPA1-6 receptors

Why 1-Oleoyl-LPA or Other LPA Species Cannot Replace 2-Oleoyl-LPA


Lysophosphatidic acid (LPA) is not a single molecular entity; the position of the acyl chain (sn-1 vs. sn-2), its length, and its degree of unsaturation profoundly alter the potency and receptor selectivity profile across the six canonical LPA receptors (LPA1–6) and the orphan receptor GPR35 [1]. 1-Oleoyl-LPA (the standard laboratory agonist) and 2-oleoyl-LPA are positional isomers that share the same 18:1 fatty acid but differ in acyl chain placement on the glycerol backbone. This positional isomerism translates directly into divergent pharmacology: 1-oleoyl-LPA is a broad-spectrum agonist with activity across LPA1–6, while 2-oleoyl-LPA is significantly more selective for LPA3, with an LPA3/LPA1 potency ratio of ~20 [2]. Furthermore, other LPA species such as 1-palmitoyl-LPA (16:0) or 2-arachidonoyl-LPA (20:4) exhibit markedly different receptor activation hierarchies and potencies [3]. Simply substituting one LPA species for another—without accounting for these quantifiable differences in receptor subtype activation—can lead to irreproducible results and misinterpretation of the specific LPA receptor subtypes mediating a given biological response.

Positional Isomer Mismatch

1-Oleoyl-LPA exhibits broad LPA1-6 activity; substitution may shift receptor selectivity profile and confound LPA3-specific signaling interpretation.

Acyl Chain Sensitivity

LPA3 potency varies widely by chain length and saturation; 1-palmitoyl-LPA (16:0) may reduce LPA3 activation compared to 2-oleoyl-LPA (18:1).

Quantitative Differentiation Evidence for 2-Oleoyl-LPA vs. 1-Oleoyl-LPA and Other Analogs


2-Oleoyl-LPA Exhibits 20-Fold Selectivity for LPA3 Over LPA1, Unlike 1-Oleoyl-LPA

2-Oleoyl-LPA demonstrates a pronounced selectivity for LPA3 (EDG7) relative to LPA1 (EDG2), with an LPA3/LPA1 EC50 ratio of ~0.05 (~10 nM for LPA3 vs. ~200 nM for LPA1). In direct comparison, 1-oleoyl-LPA shows a less favorable LPA3/LPA1 selectivity profile, with EC50 values of 75–321 nM for LPA3 and 64–200 nM for LPA1 [1]. This quantifiable difference in receptor subtype selectivity makes 2-oleoyl-LPA the superior choice for experiments designed to isolate LPA3-mediated signaling pathways.

LPA3/LPA1 Selectivity
Direct head-to-head
2-Oleoyl-LPA: EC50 ratio ~0.05 vs 1-Oleoyl-LPA: EC50 ratio ~1.0
Supports LPA3-specific pathway isolation
Ca2+ mobilization assay in Sf9 cells expressing human LPA1/3 receptors
LPA3 receptor pharmacology EDG7 receptor reproductive biology cancer cell migration

2-Oleoyl-LPA Displays 20-Fold Higher Potency at LPA3 than 1-Palmitoyl-LPA

When compared to the saturated acyl chain analog 1-palmitoyl-LPA (16:0), 2-oleoyl-LPA exhibits vastly superior potency at the LPA3 receptor. 2-Oleoyl-LPA activates LPA3 with an EC50 of approximately 10 nM, whereas 1-palmitoyl-LPA shows an EC50 of >10,000 nM at the same receptor [1]. This >1,000-fold difference in potency underscores the critical importance of both acyl chain unsaturation (18:1 vs. 16:0) and positional isomerism for LPA3 receptor engagement.

LPA3 Potency vs 16:0
Direct head-to-head
2-Oleoyl-LPA: EC50 ~10 nM vs 1-Palmitoyl-LPA: EC50 >10,000 nM
Reported assay potency difference at LPA3
Sf9 insect cell Ca2+ mobilization assay; >1,000-fold reported difference
LPA3 receptor activation calcium mobilization Sf9 insect cell assay

2-Oleoyl-LPA Is a Potent LPA2 Agonist with Comparable Potency to 1-Oleoyl-LPA

Both 2-oleoyl-LPA and 1-oleoyl-LPA are potent agonists at the LPA2 (EDG4) receptor. Quantitative analysis reveals that 2-oleoyl-LPA activates LPA2 with an EC50 of approximately 10 nM, which is comparable to the reported EC50 range of 9–10 nM for 1-oleoyl-LPA [1]. This demonstrates that the sn-2 positional isomer retains full efficacy at LPA2 while offering a distinct selectivity profile at other LPA receptor subtypes.

LPA2 Receptor Potency
Direct head-to-head
2-Oleoyl-LPA: EC50 ~10 nM vs 1-Oleoyl-LPA: EC50 9-10 nM
Comparable LPA2 potency reported
Sf9 insect cell Ca2+ mobilization assay expressing human LPA2 receptor
LPA2 receptor EDG4 receptor cell proliferation survival signaling

2-Oleoyl-LPA Activates the Orphan Receptor GPR35 (pEC50 7.52), Expanding Its Pharmacological Profile Beyond 1-Oleoyl-LPA

2-Oleoyl-LPA is a documented agonist of the orphan G protein-coupled receptor GPR35, with a reported pEC50 value of 7.52 (corresponding to an EC50 of approximately 30 nM) [1]. In contrast, 1-oleoyl-LPA is not a recognized agonist for GPR35. This unique activity expands the experimental utility of 2-oleoyl-LPA into GPR35-related research areas, including cardiovascular function, immune cell signaling, and nociception.

GPR35 Agonist Potency
Class-level inference
pEC50 7.52
Supports GPR35 receptor characterization studies
Recombinant human GPR35 in HEK293 cells; 1-oleoyl-LPA not recognized
GPR35 orphan GPCR cardiovascular immune signaling

2-Oleoyl-LPA Shows Ranked Potency for LPA3 Over Other Unsaturated 2-Acyl LPA Species

Among 2-acyl LPA species tested for LPA3 (EDG7) receptor activation, 2-oleoyl-LPA (18:1, Δ9-cis) is one of the most potent, ranking alongside 2-linoleoyl-LPA (18:2) and 2-linolenoyl-LPA (18:3). In contrast, 2-arachidonoyl-LPA (20:4) and 2-palmitoleoyl-LPA (16:1) exhibit lower reactivity at LPA3 [1]. Furthermore, the cis double bond at the Δ9 position is critical for LPA3 recognition, as the trans isomer (2-elaidoyl-LPA) and the cis-Δ12 isomer (2-petroselinoyl-LPA) are poor ligands for LPA3 [2].

2-Acyl LPA3 Ranking
Cross-study comparable
18:1 (2-oleoyl) — High potency
18:2 (linoleoyl) — High potency
16:1 (palmitoleoyl) — Lower potency
20:4 (arachidonoyl) — Low potency
Reported optimal 18:1 potency with chemical stability
Rank order for LPA3 reactivity; requires Δ9-cis unsaturation
LPA3 receptor EDG7 structure-activity relationship acyl chain unsaturation

1-Oleoyl-LPA Exhibits Broader Receptor Coverage (LPA4 and LPA5) Not Observed for 2-Oleoyl-LPA

A key differential property between 1-oleoyl-LPA and 2-oleoyl-LPA is the broader receptor coverage of the sn-1 isomer. 1-Oleoyl-LPA demonstrates measurable agonist activity at LPA4 (EC50 ~26 nM) and LPA5 (EC50 ~11 nM), whereas 2-oleoyl-LPA shows no detectable activity (N/A) at these receptor subtypes under the same assay conditions [1]. This differential profile defines the experimental use case: 1-oleoyl-LPA is the appropriate tool for pan-LPA receptor activation studies, while 2-oleoyl-LPA is the preferred tool when LPA1/2/3-selective (and GPR35-inclusive) agonism is required without confounding LPA4 or LPA5 activation.

LPA4/LPA5 Activation
Direct head-to-head
2-Oleoyl-LPA: No detectable activity vs 1-Oleoyl-LPA: Active agonist
Allows LPA1/2/3 studies without LPA4/5 confounding
Ca2+ mobilization assay in cells expressing human LPA4/5 receptors
LPA4 receptor LPA5 receptor broad-spectrum LPA agonism

Optimized Research and Procurement Applications for 2-Oleoyl-LPA


Pharmacological Dissection of LPA3-Specific Signaling Pathways

2-Oleoyl-LPA's ~20-fold selectivity for LPA3 over LPA1 makes it an essential tool for isolating LPA3-mediated biological responses. In reproductive biology studies investigating embryo implantation, uterine contraction, or ovarian function, 2-oleoyl-LPA enables researchers to activate LPA3 with minimal confounding LPA1-mediated effects [1]. Similarly, in cancer biology, where LPA3 has been implicated in cell migration, invasion, and metastasis, 2-oleoyl-LPA provides a more selective pharmacological probe than 1-oleoyl-LPA, which exhibits broader receptor activation [2].

Dual LPA2/LPA3 Activation in Cell Survival and Proliferation Assays

With potent activity at both LPA2 (EC50 ~10 nM) and LPA3 (EC50 ~10 nM), 2-oleoyl-LPA serves as an efficient dual agonist for these two EDG-family receptors. This profile is particularly valuable in cancer cell line studies where both LPA2 and LPA3 contribute to pro-survival and proliferative signaling. Using 2-oleoyl-LPA allows researchers to simultaneously engage these two receptors while minimizing activation of LPA1, LPA4, and LPA5, providing a cleaner pharmacological window for pathway analysis [1].

GPR35 Orphan Receptor Pharmacology and Deorphanization Studies

2-Oleoyl-LPA is a validated endogenous agonist of GPR35 (pEC50 7.52), making it an indispensable tool for laboratories investigating GPR35 function in cardiovascular biology, immune regulation, and nociception. Unlike 1-oleoyl-LPA, which does not reliably activate GPR35, 2-oleoyl-LPA provides a defined chemical probe for GPR35 receptor characterization and for screening putative GPR35 antagonists or allosteric modulators [1].

Structure-Activity Relationship (SAR) Studies of LPA Receptor Subtypes

The distinct receptor selectivity profile of 2-oleoyl-LPA—high potency at LPA2 and LPA3, moderate potency at LPA1, and no activity at LPA4 or LPA5—makes it a valuable reference compound for SAR campaigns aimed at developing subtype-selective LPA receptor agonists or antagonists. Its activity can be directly compared to 1-oleoyl-LPA, 1-palmitoyl-LPA, and 2-arachidonoyl-LPA to delineate the structural determinants of receptor subtype recognition, acyl chain positional requirements, and unsaturation preferences [2].

Application
Selection Property
Validation Focus
LPA3-Specific Pathway Isolation
LPA3/LPA1 Selectivity Window
LPA3-specific signaling validation
LPA2/LPA3 Co-activation Assays
EDG Family Potency Profile
Synergistic survival/proliferation pathway analysis
GPR35 Receptor Characterization
Ligand Tool Selectivity
Orphan receptor signaling pathway analysis
LPA Receptor SAR Campaigns
2-Acyl SAR Reference
Subtype recognition determinants review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oleoyl-LPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.